1-Octanoyl-2-acetylglycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

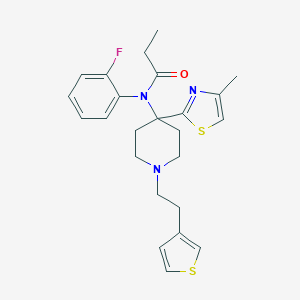

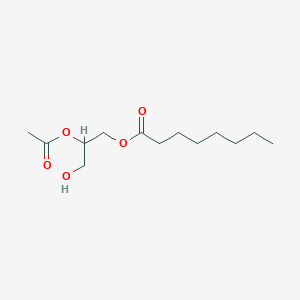

1-Octanoyl-2-acetylglycerol (OAG) is a synthetic lipid that has been extensively studied for its role in various biological processes. It is a potent activator of protein kinase C (PKC) and has been used as a tool to study the role of PKC in signal transduction pathways.

Mechanism of Action

1-Octanoyl-2-acetylglycerol activates PKC by binding to the C1 domain of the enzyme. This binding induces a conformational change in PKC, leading to its activation. Activated PKC then phosphorylates downstream targets, leading to various cellular responses.

Biochemical and Physiological Effects:

1-Octanoyl-2-acetylglycerol has been shown to induce calcium mobilization in various cell types, including T-cells and platelets. It has also been shown to induce the translocation of PKC to the plasma membrane. 1-Octanoyl-2-acetylglycerol has been used to study the downstream effects of PKC activation, including the activation of mitogen-activated protein kinases (MAPKs) and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Octanoyl-2-acetylglycerol in lab experiments is its potency in activating PKC. 1-Octanoyl-2-acetylglycerol is also stable and can be stored for long periods of time. However, one limitation is that 1-Octanoyl-2-acetylglycerol can also activate other lipid-dependent kinases, such as phospholipase D, which can complicate the interpretation of results.

Future Directions

For research on 1-Octanoyl-2-acetylglycerol include investigating its role in other biological processes, such as inflammation and cancer. 1-Octanoyl-2-acetylglycerol could also be used as a tool to study the role of PKC in the regulation of ion channels and neurotransmitter release. Additionally, the development of more specific PKC activators could lead to a better understanding of the role of PKC in various cellular processes.

In conclusion, 1-Octanoyl-2-acetylglycerol is a synthetic lipid that has been extensively studied for its role in various biological processes. Its potency in activating PKC has made it a valuable tool for studying the downstream effects of PKC activation. Future research on 1-Octanoyl-2-acetylglycerol could lead to a better understanding of the role of PKC in various cellular processes and the development of more specific PKC activators.

Synthesis Methods

1-Octanoyl-2-acetylglycerol can be synthesized by the acylation of 1,2-dioleoyl-sn-glycerol with octanoyl chloride and acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting product is purified by column chromatography and characterized by NMR spectroscopy.

Scientific Research Applications

1-Octanoyl-2-acetylglycerol has been used as a tool to study the role of PKC in various biological processes such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of PKC in insulin signaling, platelet activation, and T-cell activation. 1-Octanoyl-2-acetylglycerol has been shown to activate PKC in a dose-dependent manner and can be used to study the downstream effects of PKC activation.

properties

CAS RN |

112529-17-6 |

|---|---|

Product Name |

1-Octanoyl-2-acetylglycerol |

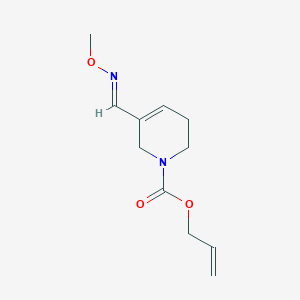

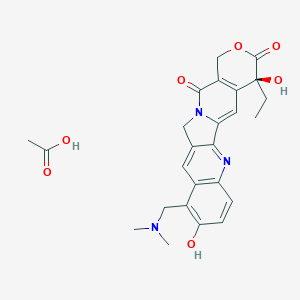

Molecular Formula |

C13H24O5 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) octanoate |

InChI |

InChI=1S/C13H24O5/c1-3-4-5-6-7-8-13(16)17-10-12(9-14)18-11(2)15/h12,14H,3-10H2,1-2H3 |

InChI Key |

PFRHEYKHSNYBMX-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)C |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)C |

synonyms |

1-octanoyl-2-acetylglycerol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.